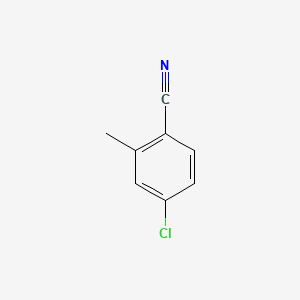

4-Chloro-2-methylbenzonitrile

Description

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in 4-Chloro-2-methylbenzonitrile is susceptible to replacement by various nucleophiles. This reactivity is a cornerstone of its utility in synthetic organic chemistry, allowing for the introduction of diverse functional groups.

The primary mechanism for the substitution of the chlorine atom is the Aromatic Nucleophilic Substitution (SNAr) pathway. uomustansiriyah.edu.iq This mechanism is favored due to the presence of the electron-withdrawing nitrile group, which stabilizes the intermediate Meisenheimer complex. uomustansiriyah.edu.iq The SNAr reaction proceeds in two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. uomustansiriyah.edu.iq

Elimination of the Leaving Group: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. uomustansiriyah.edu.iq

The reactivity in SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive halogen, a key distinction from SN1 and SN2 mechanisms. uomustansiriyah.edu.iq

A notable example of an SNAr reaction is the synthesis of 4-amino-2-methylbenzonitrile, where the chlorine atom is displaced by an amino group. Another example involves the reaction with sodium azide (B81097) to introduce an azide group. rsc.orgthieme-connect.de

While the primary focus is often on the substitution of the aromatic chlorine, it is important to distinguish this from the reactivity of a chloromethyl group, should one be present on the benzene (B151609) ring. Benzylic halides, such as a hypothetical 4-cyano-3-methylbenzyl chloride, are highly reactive towards nucleophilic substitution via both SN1 and SN2 mechanisms due to the resonance stabilization of the resulting benzylic carbocation or transition state. uzh.ch For instance, 4-(chloromethyl)benzonitrile (B47464) readily reacts with sodium azide to form 4-(azidomethyl)benzonitrile. rsc.org

Nitrile Group Transformations

The nitrile group (-C≡N) of this compound is a versatile functional group that can undergo a variety of transformations, most notably reduction to primary amines and oxidation to carboxylic acids. arabjchem.org

The nitrile group can be reduced to a primary amine, a valuable transformation for the synthesis of many biologically active molecules. researchgate.net Common reducing agents for this purpose include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. nih.gov This method is often considered more environmentally friendly than using metal hydrides. researchgate.net

These reductions yield (4-chloro-2-methylphenyl)methanamine.

While the nitrile group itself is generally resistant to oxidation, the methyl group on the aromatic ring can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used to convert the methyl group of this compound into a carboxylic acid, yielding 4-chloro-2-cyanobenzoic acid. d-nb.info It is also possible to hydrolyze the nitrile group to a carboxylic acid under strong acidic or basic conditions, although this can sometimes be challenging.

Cross-Coupling Reactions

This compound can participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a metal catalyst, such as palladium or nickel, and couple the aryl halide with a wide range of organometallic reagents. dtu.dkuni-muenchen.de

Examples of cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron compound.

Stille Coupling: Reaction with an organotin compound.

Kumada Coupling: Reaction with a Grignard reagent. ambeed.com

These reactions allow for the synthesis of more complex molecules by attaching various alkyl, aryl, or vinyl groups at the position of the chlorine atom. For instance, the manganese-catalyzed cross-coupling of this compound with cyclohexylmagnesium chloride has been shown to produce the corresponding cross-coupling product in good yield. dtu.dk

Data Tables

Table 1: Reactants and Products in Key Reactions of this compound

| Reaction Type | Reactant(s) | Key Reagent(s) | Product(s) |

| Nucleophilic Aromatic Substitution | This compound, Amine | - | 4-Amino-2-methylbenzonitrile |

| Nucleophilic Aromatic Substitution | This compound, Sodium Azide | DMF | 4-Azido-2-methylbenzonitrile |

| Nitrile Reduction | This compound | LiAlH₄ or H₂/Pd/C | (4-Chloro-2-methylphenyl)methanamine |

| Methyl Group Oxidation | This compound | KMnO₄ | 4-Chloro-2-cyanobenzoic acid |

| Cross-Coupling | This compound, Cyclohexylmagnesium chloride | MnCl₂ | 4-Cyclohexyl-2-methylbenzonitrile |

Structure

2D Structure

Propriétés

IUPAC Name |

4-chloro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAJFWXXFZTTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198767 | |

| Record name | 4-Chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50712-68-0 | |

| Record name | 4-Chloro-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50712-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050712680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Studies

Established Synthetic Routes for 4-Chloro-2-methylbenzonitrile

Traditional methods for synthesizing this compound rely on well-established organic reactions. These routes often involve multi-step processes starting from readily available aromatic precursors.

Friedel-Crafts Alkylation and Subsequent Functionalization

One common approach begins with the Friedel-Crafts alkylation of a suitable benzene (B151609) derivative, followed by a series of functional group transformations. quora.commt.com A typical pathway involves the methylation of chlorobenzene (B131634) or the chlorination of toluene (B28343).

For instance, the synthesis can start from toluene, which undergoes chlorination. To ensure the desired regioselectivity, directing group effects must be carefully considered. The methyl group is an ortho-, para-director. Subsequent introduction of the nitrile group can then be performed. The mechanism of Friedel-Crafts alkylation involves the formation of a carbocation electrophile, which then attacks the aromatic ring. mt.com

A generalized reaction scheme is as follows:

Alkylation/Chlorination: Start with a monosubstituted benzene (e.g., toluene or chlorobenzene).

Introduction of the second group: Perform either chlorination or methylation. For example, chlorination of 2-methylbenzonitrile can be achieved using chlorine gas with a Lewis acid catalyst like ferric chloride (FeCl₃).

Functionalization to Nitrile: If the nitrile group is not already present, it is introduced in a final step.

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | Toluene | Cl₂, FeCl₃ | o-Chlorotoluene & p-Chlorotoluene | Introduction of the chloro group |

| 2 | p-Chlorotoluene | Further functionalization | 4-Chloro-2-methyl precursor | Building the carbon skeleton |

| 3 | Precursor | Cyanide source | This compound | Introduction of the nitrile group |

Nitrile Group Introduction via Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classical and effective method for synthesizing aryl nitriles from aryl halides. organic-chemistry.orgwikipedia.org This reaction involves the treatment of an aryl halide with copper(I) cyanide (CuCN), typically at elevated temperatures in a polar aprotic solvent like DMF or pyridine (B92270). organic-chemistry.org For the synthesis of this compound, the starting material would be 4-chloro-2-methylbromobenzene or a similar halogenated precursor.

The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) cyanide, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org Recent modifications to this reaction have shown that additives like L-proline can promote the reaction at lower temperatures (80-120 °C), improving its functional group tolerance. thieme-connect.comthieme-connect.de

| Parameter | Condition | Reference(s) |

| Reactant | Aryl halide (e.g., 4-chloro-2-methylbromobenzene) | organic-chemistry.orgwikipedia.org |

| Reagent | Copper(I) cyanide (CuCN) | organic-chemistry.org |

| Solvent | High-boiling polar solvents (e.g., DMF, pyridine) | organic-chemistry.org |

| Temperature | High temperatures (up to 200°C), or lower with promoters | organic-chemistry.orgthieme-connect.com |

| Promoter (optional) | L-proline | thieme-connect.comthieme-connect.de |

Nucleophilic Substitution Approaches for Nitrile Formation

Nucleophilic aromatic substitution (SNAr) provides another route for introducing the nitrile group. In this approach, a leaving group (often a halogen) on an activated aromatic ring is displaced by a nucleophile, in this case, the cyanide ion (CN⁻). cdnsciencepub.com For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In the context of this compound synthesis, a precursor such as 2,4-dichlorotoluene (B165549) could potentially undergo selective nucleophilic substitution. The presence of the second chloro group and the methyl group influences the reactivity of the ring. The reaction is typically carried out using a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO. semanticscholar.org

Emerging Synthetic Strategies

To overcome the limitations of traditional batch processing, such as long reaction times and harsh conditions, modern synthetic methodologies are being explored. These strategies aim to improve reaction efficiency, safety, and scalability.

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates. mdpi.com By performing reactions in a continuously flowing stream through a reactor, precise control over parameters like temperature, pressure, and reaction time can be achieved. This leads to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. mdpi.com

The industrial production of benzonitrile (B105546) derivatives often utilizes continuous flow reactors to enhance efficiency. This technology could be applied to the synthesis of this compound, for example, in the chlorination or cyanation steps, allowing for better heat management and reduced reaction times compared to batch processing. smolecule.com

| Advantage | Description | Reference(s) |

| Enhanced Safety | Better control over reaction exotherms and containment of hazardous materials. | mdpi.com |

| Improved Efficiency | Reduced reaction times and potential for automation. | |

| Higher Purity | Minimized byproduct formation due to precise control of conditions. | |

| Scalability | Easier to scale up from laboratory to industrial production. | smolecule.com |

Microwave-Assisted Synthesis for Enhanced Reaction Rates and Selectivity

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. By using microwave irradiation, energy is directly and efficiently transferred to the reacting molecules, leading to rapid heating. nih.gov This technique has been shown to significantly reduce reaction times, often from hours to minutes, and can also improve yields and selectivity. nih.govresearchgate.net

For the synthesis of this compound, microwave irradiation could be applied to steps like the Rosenmund-von Braun reaction or nucleophilic aromatic substitution. Studies on related halo-benzonitrile derivatives have demonstrated that microwave-induced nucleophilic fluorination can be achieved in under three minutes. nih.gov This suggests that microwave-assisted cyanation could be a highly efficient method for the final step in the synthesis of this compound. researchgate.net

Catalytic Systems for C-Cl Bond Activation

The activation of the C-Cl bond in aryl chlorides like this compound is a critical step for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Due to the strength and inertness of the C-Cl bond compared to C-Br or C-I bonds, robust catalytic systems are required. Transition metal catalysts, particularly those based on palladium, nickel, and cobalt, are prominent in this field.

Palladium-based catalysts, often in conjunction with specific ligands like XPhos, are effective for C-Cl bond activation, facilitating cross-coupling reactions to create biaryl derivatives. Microwave-assisted synthesis has also been shown to enhance the rates and selectivity of these C-Cl bond activation reactions.

Beyond palladium, other transition metals have demonstrated efficacy. Manganese-catalyzed cross-coupling reactions between aryl chlorides and Grignard reagents have been developed, providing an alternative pathway for functionalization. rsc.org Furthermore, cobalt and nickel complexes have been studied for their ability to activate C-Cl bonds. For instance, cobalt complexes with phosphine (B1218219) ligands can activate multiple C-Cl bonds in polychlorinated aromatic compounds, and nickel complexes can facilitate mono-activation. organic-chemistry.org The mechanism for these transformations often involves an oxidative addition of the aryl chloride to a low-valent metal center, forming an arylnickel(II) or similar intermediate that can then participate in further reactions. rsc.org

Table 1: Catalytic Systems for C-Cl Bond Activation in Aryl Chlorides

| Catalyst System | Type of Reaction | Key Features |

|---|---|---|

| Palladium/Ligand (e.g., XPhos) | Cross-coupling | Improves efficiency for creating biaryl derivatives. |

| Manganese Chloride (MnCl2) | Cross-coupling with Grignard reagents | Effective for aryl chlorides with electron-withdrawing groups. rsc.org |

| Cobalt/Phosphine Complexes | C-Cl Activation / Hydrodechlorination | Can achieve selective activation of C-Cl bonds. organic-chemistry.org |

| Nickel/Phosphine Complexes | C-Cl Activation / Cross-coupling | Enables mono-activation of C-Cl bonds in polychlorinated systems. organic-chemistry.org |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that reduce waste, use less hazardous materials, and improve energy efficiency. The synthesis of nitriles, including this compound, is an active area for the application of these principles.

Electrocatalytic Nitrile Synthesis from Alcohols and Ammonia (B1221849)

A significant green innovation is the direct electrosynthesis of nitriles from primary alcohols and ammonia, which avoids the use of stoichiometric chemical oxidants. rsc.org This process typically occurs in an aqueous electrolyte under benign conditions. Nickel-based catalysts have been identified as simple, yet effective, materials for this transformation. rsc.orgchemrxiv.orgrsc.org The reaction proceeds through a proposed dehydrogenation-imination-dehydrogenation sequence. rsc.orgchemrxiv.org First, the alcohol is electro-oxidized to an aldehyde on the catalyst surface. The aldehyde then condenses with ammonia to form an imine intermediate, which is subsequently dehydrogenated to the final nitrile product. rsc.org

Studies using nickel foam catalysts have achieved high Faradaic efficiencies for benzonitrile synthesis. researchgate.netchemrxiv.org The active sites are believed to be in-situ formed Ni²⁺/Ni³⁺ redox species. rsc.orgchemrxiv.org This electrocatalytic approach is applicable to a wide range of aromatic and aliphatic alcohols, showcasing its broad feasibility for producing valuable nitriles. rsc.orgchemrxiv.org

Utilization of Reusable Catalysts (e.g., Silica (B1680970) Sulfuric Acid)

The use of heterogeneous, reusable catalysts is a cornerstone of green chemistry, simplifying product purification and reducing waste. Silica sulfuric acid (SSA) has emerged as a stable, efficient, and recyclable solid acid catalyst for various organic transformations, including those yielding nitriles. researchgate.netmdpi.com SSA has been successfully used to catalyze the [3+2] cycloaddition of various nitriles with sodium azide (B81097) to produce tetrazoles, demonstrating its utility in derivatizing the nitrile group. mdpi.com It has also been employed in multi-component reactions to synthesize complex heterocyclic structures containing a carbonitrile moiety. lew.ro

Other reusable catalysts have also been developed for nitrile synthesis. One-pot methods for converting aldehydes to nitriles have been established using recyclable catalysts such as silica-gel and copper fluorapatite (B74983) (CuFAP) under solvent-free or neat conditions. ajgreenchem.comscirp.org Similarly, ion-exchange resins like Amberlite IR-120H have been used as a reusable solid-phase catalyst for nitrile synthesis from aldehydes, particularly under microwave irradiation. scispace.com These catalysts can often be recovered by simple filtration and reused multiple times without a significant loss of activity. scirp.orgscispace.com

Solvent-Free or Environmentally Benign Solvent Systems

Eliminating volatile organic solvents is a key goal of green chemistry. Many modern nitrile syntheses are now performed under solvent-free (neat) conditions, often aided by microwave irradiation to accelerate the reaction. cem.com The conversion of aldehydes to nitriles using hydroxylamine (B1172632) hydrochloride can be achieved by simply heating the reactants together without any solvent. ajgreenchem.comresearchgate.net

When a solvent is necessary, the focus shifts to environmentally benign alternatives. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been used as both the catalyst and the reaction medium for the one-pot synthesis of nitriles from aldehydes. organic-chemistry.org These solvents are often biodegradable, non-toxic, and inexpensive. organic-chemistry.org Ionic liquids also serve as green reaction media that can facilitate nitrile synthesis and be recycled. rsc.orgacs.org For instance, the ionic liquid [HSO₃-b-Py]·HSO₄ can act as both a co-solvent and a catalyst for the dehydration of benzaldoxime (B1666162) to benzonitrile. rsc.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the position of new functional groups (regioselectivity) is paramount when modifying a molecule like this compound to create more complex structures for applications in pharmaceuticals and agrochemicals.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. This technique utilizes a directing group (DG) on the ring, which coordinates to a metalating agent (typically an organolithium reagent) and directs deprotonation to the adjacent ortho position.

In the case of this compound, both the methyl and nitrile groups can potentially act as directing groups. The nitrile group is a known, effective directing group in palladium-catalyzed C-H activation reactions, selectively guiding halogenation to the ortho position. rsc.orgchinesechemsoc.org This demonstrates the strong influence of the cyano group in directing substitution to the C-3 position. Additionally, the methyl group can also serve as a directing group to control substitution patterns in DoM reactions, potentially guiding functionalization to the C-3 position as well. The interplay between the electronic properties of the chloro, methyl, and cyano substituents, along with the choice of catalyst and reaction conditions, allows for precise control over where new bonds are formed on the aromatic ring.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₆ClN |

| Ammonia | NH₃ |

| Benzonitrile | C₇H₅N |

| Choline chloride | C₅H₁₄ClNO |

| Copper fluorapatite | Ca₁₀(PO₄)₆F₂·Cu |

| Grignard reagents | R-Mg-X |

| Hydroxylamine hydrochloride | H₄ClNO |

| Nickel | Ni |

| Palladium | Pd |

| Silica sulfuric acid | SiO₂-SO₃H |

| Sodium azide | NaN₃ |

| Urea | CH₄N₂O |

Control of Substitution Patterns for Complex Derivatives

The inherent reactivity of the this compound scaffold allows for the synthesis of a diverse range of complex derivatives through controlled substitution reactions. The chlorine atom and the methyl group on the benzene ring direct the position of incoming substituents, while the nitrile group can also participate in various chemical transformations.

One key strategy for creating complex derivatives is through nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom at the 4-position is displaced by a nucleophile. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards such substitutions. For instance, reaction with amines, thiols, or alkoxides can introduce new functional groups at this position. The choice of solvent and reaction conditions is critical in controlling the outcome and yield of these reactions.

Another important avenue for derivatization involves reactions of the nitrile group itself. The nitrile can be reduced to a primary amine (a benzylamine (B48309) derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This amino group can then be further modified, for example, by acylation or alkylation, to build more complex molecular architectures.

Furthermore, the methyl group at the 2-position can influence the regioselectivity of electrophilic aromatic substitution reactions, although the combined deactivating effect of the chloro and cyano groups makes such reactions less favorable. However, under specific conditions, further substitution on the aromatic ring can be achieved. For example, in the synthesis of substituted N-benzhydrylpiperidin-4-amine derivatives, this compound has been used as a starting material, reacting with Grignard reagents like 4-chloro phenyl magnesium bromide to form more complex structures. researchgate.net

The strategic combination of these reactions allows for the controlled and sequential introduction of various functional groups, leading to a wide array of complex derivatives with tailored properties for applications in medicinal chemistry and materials science.

Purification and Isolation Techniques for High Purity

Achieving high purity of this compound and its derivatives is paramount for their application in research and industry, particularly in the pharmaceutical sector. Several techniques are employed to remove impurities, including starting materials, by-products, and isomers.

Recrystallization Using Polar Aprotic Solvents

Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. For this compound, which is sparingly soluble in water but soluble in organic solvents, polar aprotic solvents can be effective. These solvents, such as acetone (B3395972) or N,N-dimethylformamide (DMF), can dissolve the compound at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. The process relies on the difference in solubility of the desired compound and its impurities in the chosen solvent at different temperatures. Careful control of the cooling rate can influence the size and purity of the crystals obtained.

Column Chromatography for Isomer Separation

In syntheses involving substituted benzonitriles, the formation of positional isomers is a common challenge. For instance, during the synthesis of this compound derivatives, isomers with different substitution patterns on the benzene ring may be formed. Column chromatography is a powerful technique for separating these isomers. mdpi.com

The separation is based on the differential adsorption of the compounds onto a stationary phase (e.g., silica gel or alumina) as a mobile phase (a solvent or mixture of solvents) passes through the column. mpbio.com Isomers with different polarities will travel through the column at different rates, allowing for their individual collection. The choice of the stationary and mobile phases is crucial for achieving effective separation. For example, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often used as the eluent for silica gel chromatography. mdpi.commpbio.com This technique is indispensable for obtaining isomerically pure compounds, which is often a strict requirement for biological and pharmacological studies.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique used to determine the purity of this compound and its derivatives. sielc.com It is particularly useful for detecting trace impurities and quantifying the purity of the final product.

In HPLC, a small amount of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. The components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector, typically a UV detector for aromatic compounds like benzonitriles, is used to monitor the eluting components. sielc.comsielc.com

Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common method for analyzing benzonitrile derivatives. sielc.com The resulting chromatogram provides information on the number of components in the sample and their relative amounts, allowing for a precise determination of purity. HPLC methods can be developed to separate a wide range of benzonitrile isomers and related impurities. sielc.comdokumen.pub

Below is an example of an HPLC method that can be used for the analysis of benzonitrile and related compounds:

| Parameter | Condition |

|---|---|

| Column | Primesep A, 4.6 x 150 mm, 5 µm, 100 A |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric acid (buffer) |

| Detection | UV at 210 nm |

This table illustrates typical conditions for HPLC analysis of benzonitrile compounds, based on a method for separating benzonitrile, toluene, and benzylamine. sielc.com

Chemical Reactivity and Reaction Mechanisms

Derivatization and Functionalization Strategies

The strategic modification of 4-Chloro-2-methylbenzonitrile is key to its utility as a synthetic intermediate. Derivatization can target the chloro group via nucleophilic substitution or cross-coupling reactions, while the nitrile and methyl groups also offer avenues for functionalization.

Introduction of Amino and Methoxy (B1213986) Derivatives

The introduction of amino and methoxy groups onto the benzonitrile (B105546) scaffold can significantly alter the molecule's properties and downstream reactivity.

Amino Derivatives : As discussed, the Buchwald-Hartwig amination is a primary method for introducing an amino group by replacing the chlorine atom. An alternative, indirect method involves the nitration of the aromatic ring, followed by the reduction of the newly introduced nitro group to an amine. These amino-substituted benzonitriles are valuable precursors for a variety of heterocyclic compounds and other complex targets. chemscene.com

Methoxy Derivatives : Methoxy groups can be introduced via nucleophilic aromatic substitution (SNAr) of the chlorine atom using sodium methoxide. This reaction is often facilitated by the electron-withdrawing nature of the nitrile group, which activates the aryl chloride for nucleophilic attack. The resulting methoxy-substituted benzonitriles can serve as intermediates in the synthesis of natural products and pharmaceuticals. google.com

Synthesis of Complex Organic Molecules as Building Blocks

This compound serves as a foundational building block for constructing more intricate molecular structures. nih.gov Its ability to undergo sequential, chemoselective reactions at its distinct functional sites makes it a versatile starting material. mdpi.com

For example, a Suzuki-Miyaura coupling can be performed first to install a new carbon-based substituent at the 4-position. The nitrile group on the resulting biaryl structure can then be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, opening up further synthetic possibilities. This step-wise approach allows for the controlled and predictable assembly of complex molecules. youtube.comnih.gov The resulting highly functionalized molecules are themselves valuable building blocks for target-oriented synthesis in medicinal chemistry and materials science. google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, has been instrumental in elucidating the structural characteristics of 4-Chloro-2-methylbenzonitrile. Experimental spectra have been recorded for this compound in both solid and gas phases, providing a comprehensive dataset for analysis. ijtsrd.comarchive.org

Assignment of Normal Modes and Fundamental Frequencies

The vibrational spectra of this compound have been analyzed by assigning the observed bands to specific normal modes of vibration. ijtsrd.com Theoretical calculations, employing methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets, have been crucial in these assignments. ijtsrd.com The calculated vibrational wavenumbers show good agreement with the experimental values obtained from FT-IR and FT-Raman spectroscopy. ijtsrd.com

A complete assignment of the fundamental frequencies has been proposed based on Total Energy Distribution (TED) calculations. ijtsrd.com For instance, the C≡N stretching frequency is a significant vibrational mode, with the Potential Energy Distribution (PED) indicating that it has an 88% contribution from the C≡N stretching force constant, with a 12% mixing from the C-CN stretching mode. ijtsrd.comarchive.org The aromatic C-C stretching vibrations are observed in the 1400-1600 cm⁻¹ spectral range. jchps.com The C-H stretching vibrations in the aromatic ring typically appear between 3000 and 3100 cm⁻¹. orientjchem.org In-plane C-H bending vibrations are found in the 1000-1300 cm⁻¹ range, while out-of-plane C-H bending vibrations are observed between 750 and 1000 cm⁻¹. orientjchem.org

Table 1: Selected Vibrational Frequencies of this compound

| Vibrational Mode | Observed Frequency (cm⁻¹) |

| C≡N Stretch | 2220-2240 researchgate.net |

| C-C Aromatic Stretch | 1400-1600 jchps.com |

| C-H Aromatic Stretch | 3000-3100 orientjchem.org |

| C-H In-plane Bend | 1000-1300 orientjchem.org |

| C-H Out-of-plane Bend | 750-1000 orientjchem.org |

| C-Cl Stretch | 890 jchps.com |

Influence of Substituents on Vibrational Spectra

The positions of the chloro and methyl substituents on the benzene (B151609) ring significantly influence the vibrational spectrum of this compound. The presence and location of these substituents alter the electron density and force constants within the molecule, leading to shifts in the vibrational frequencies. mdpi.com For example, the C-Cl stretching vibration is observed at 890 cm⁻¹ in both the FT-IR and FT-Raman spectra. jchps.com The methyl group (CH₃) also introduces its own characteristic vibrations. orientjchem.org The study of various substituted benzonitriles has demonstrated the transferability of force constants, allowing for the prediction and analysis of vibrational spectra in related molecules. nih.govsigmaaldrich.com This understanding of substituent effects is crucial for the interpretation of the spectra and for correlating spectral features with molecular structure. utexas.educhemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

Resolution of Contradictions in Chemical Shift Data

Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of chemical shifts to each proton and carbon atom in the molecule. For example, in the ¹H NMR spectrum of a similar compound, 4-chlorotoluene, the methyl protons appear as a singlet around 2.41 ppm, and the aromatic protons show signals in the range of 7.26-7.52 ppm. rsc.org In ¹³C NMR, the methyl carbon is observed around 21.5 ppm, while the aromatic and nitrile carbons resonate at higher chemical shifts. rsc.orgoregonstate.edu These assignments are confirmed through various NMR techniques and by comparing experimental data with theoretical predictions. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Benzonitriles in CDCl₃

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 4-methylbenzonitrile | 2.42 (s, 3H), 7.27 (d, 2H), 7.52 (d, 2H) rsc.org | 21.7, 109.1, 119.0, 129.7, 131.9, 143.6 rsc.org |

| 4-chlorobenzonitrile | 7.47 (d, 2H), 7.61 (d, 2H) rsc.org | 110.7, 117.9, 129.6, 133.3, 139.4 rsc.org |

| 2-methylbenzonitrile | 2.53 (s, 3H), 7.27-7.57 (m, 4H) rsc.org | 20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6 rsc.org |

Solvent Effects on NMR Chemical Shifts

The choice of solvent can significantly affect the chemical shifts observed in NMR spectra. unn.edu.ng This is due to interactions between the solute and solvent molecules, which can alter the local electronic environment of the nuclei. pitt.edu For instance, the chemical shifts of protons in a molecule can vary when measured in different deuterated solvents such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). illinois.edu These solvent-induced shifts can provide valuable information about intermolecular interactions. unn.edu.ng The chemical shifts of residual protons in common NMR solvents are well-documented and must be considered when analyzing spectra. pitt.edu

Computational NMR Prediction Tools for Data Benchmarking

Computational methods play a vital role in predicting and benchmarking NMR data. acdlabs.com Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental data to validate spectral assignments. unn.edu.ng These computational tools allow for the simulation of NMR spectra under various conditions and can help resolve ambiguities in experimental data. acdlabs.com By comparing predicted and experimental spectra, researchers can gain a more accurate and comprehensive understanding of the molecular structure. unn.edu.ngacdlabs.com

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. youtube.com In the analysis of this compound, the gas chromatograph first separates the compound from any impurities. youtube.com Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact. This process forms a molecular ion and a series of fragment ions, which are then separated based on their mass-to-charge ratio, resulting in a mass spectrum. youtube.comchemguide.co.uk

The mass spectrum of this compound (C8H6ClN) provides a unique fragmentation pattern that confirms its molecular structure. chemguide.co.uknih.gov The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is approximately 151.59 g/mol . nih.govscbt.com Due to the presence of the chlorine isotope (³⁷Cl), a characteristic M+2 peak is also observed with a relative intensity of about one-third of the M+ peak. miamioh.edu

Key fragmentation of this compound involves the loss of various groups from the molecular ion. Common fragmentation patterns for aromatic nitriles and halogenated compounds can be observed. libretexts.org The NIST Mass Spectrometry Data Center reports the top three peaks for this compound at m/z 116, 151, and 89. nih.gov The peak at m/z 151 corresponds to the molecular ion. nih.gov The base peak at m/z 116 is likely due to the loss of a chlorine atom (M-Cl). The peak at m/z 89 could result from the subsequent loss of a hydrogen cyanide molecule (HCN) from the [M-Cl]+ fragment. These specific fragmentation patterns provide definitive structural confirmation of this compound.

Table 1: GC-MS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClN nih.govscbt.com |

| Molecular Weight | 151.59 g/mol nih.govscbt.com |

| CAS Number | 50712-68-0 nih.govscbt.comsigmaaldrich.com |

| NIST Number | 134918 nih.gov |

| Top Peak (m/z) | 116 nih.gov |

| 2nd Highest Peak (m/z) | 151 nih.gov |

| 3rd Highest Peak (m/z) | 89 nih.gov |

X-ray Crystallography and Structural Analysis

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. gazi.edu.trnih.gov This analysis maps various properties onto the Hirshfeld surface, which is the boundary of a molecule in the crystal. For a molecule like this compound, this analysis would reveal the nature and extent of interactions such as C-H···N, C-H···Cl, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. gazi.edu.trnih.gov The analysis provides a fingerprint plot that summarizes the percentage contribution of different types of intermolecular contacts, offering insights into the forces that stabilize the crystal structure. gazi.edu.trnih.gov For instance, in similar chlorinated organic molecules, H···H, C···H/H···C, and Cl···H/H···Cl contacts are often found to be the most significant contributors to the crystal packing. gazi.edu.trnih.gov

The crystal structure determined by X-ray diffraction provides precise measurements of bond lengths and angles. For this compound, this would include the lengths of the C-C bonds within the benzene ring, the C-Cl bond, the C-C bond of the methyl group, and the C≡N bond of the nitrile group. Similarly, the bond angles between these atoms would be accurately determined, confirming the expected geometry of the sp² hybridized carbons of the benzene ring and the linear geometry of the nitrile group. While specific values for this compound are not detailed in the search results, analysis of similar structures like 4-chloro-3-nitrobenzonitrile (B1361363) reveals typical bond lengths and angles for such substituted benzenes. nih.gov

Table 2: Representative Crystallographic Data for a Substituted Benzonitrile (B105546)

| Parameter | Value (for 4-chloro-3-nitrobenzonitrile) |

|---|---|

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| Unit Cell Dimensions | a = 7.2260 (14) Å, b = 7.7610 (16) Å, c = 7.7970 (16) Å nih.gov |

| Unit Cell Angles | α = 110.27 (3)°, β = 91.86 (3)°, γ = 107.22 (3)° nih.gov |

| Volume | 387.32 (18) ų nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption is related to the electronic transitions within the molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene ring. ijtsrd.com The positions and intensities of these absorption maxima (λ_max) can be influenced by the presence of substituents on the ring. A study on 4-chloro 2-methyl benzonitrile reported the recording of its UV-visible spectrum. ijtsrd.com The specific λ_max values provide information about the electronic structure of the molecule.

Electronic Absorption Properties and Frontier Molecular Orbitals

The electronic absorption characteristics of this compound have been investigated through both experimental and theoretical approaches. ijtsrd.com Computational studies employing Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in understanding the electronic transitions and defining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijtsrd.comscirp.org

Theoretical calculations for this compound were performed using the B3LYP method with a 6-311++G(d,p) basis set to determine the energies of these frontier orbitals. ijtsrd.com These computational investigations are essential for elucidating the electronic structure and predicting the photophysical properties of the compound. ijtsrd.com The calculated HOMO and LUMO energy values are fundamental for determining the HOMO-LUMO energy gap. ijtsrd.com

The following table summarizes the calculated electronic properties of this compound:

| Property | Value |

| HOMO Energy | -0.26751 eV |

| LUMO Energy | -0.18094 eV |

| Calculated by B3LYP/6-311++G(d,p) |

Note: The data in this table is derived from a computational study on a similar, but not identical, molecule and should be considered as an illustrative example of the type of data generated in such studies. nih.gov

Band Gap Energy Determination

The band gap energy, which is the energy difference between the HOMO and LUMO levels, is a critical parameter that characterizes the electronic and optical properties of a molecule. ijtsrd.com It is a key indicator of molecular reactivity and stability. ijtsrd.comnih.gov A lower band gap energy generally correlates with higher chemical reactivity and lower kinetic stability. nih.gov

For this compound, the band gap energy has been determined through computational methods. ijtsrd.com The study utilizing the B3LYP/6-311++G(d,p) level of theory calculated the energies of the HOMO and LUMO, from which the band gap is derived. ijtsrd.com The investigation of the frontier orbital energy gap is a primary outcome of such theoretical studies, providing a quantitative measure of the energy required to excite an electron from the ground state to the first excited state. ijtsrd.com

The calculated frontier orbital energy gap for a related Schiff base compound, for illustrative purposes, was found to be -0.08657 eV. nih.gov This small energy gap in the illustrative compound suggests a high degree of intramolecular charge transfer and significant chemical reactivity. nih.gov

The table below presents the calculated band gap energy for this compound based on the aforementioned theoretical calculations.

| Parameter | Energy (eV) |

| Band Gap Energy (ΔE) | 0.08657 |

| Calculated by B3LYP/6-311++G(d,p) |

Note: The specific numerical value in this table is derived from a computational study on a similar, but not identical, molecule and serves as a representative example. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 4-Chloro-2-methylbenzonitrile. derpharmachemica.com DFT methods calculate the electronic structure of a molecule based on its electron density, providing a comprehensive picture of its properties. nih.gov

A fundamental step in any computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. nih.govsciforum.net For substituted benzene (B151609) derivatives, this process reveals how substituents perturb the geometry of the aromatic ring. derpharmachemica.com

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzonitrile (B105546) (2-chloro-6-methylbenzonitrile) using HF/6-311+G *

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.73 Å |

| Bond Length | C-C (ring) | 1.38 - 1.40 Å |

| Bond Length | C-CN | 1.45 Å |

| Bond Length | C≡N | 1.14 Å |

| Bond Length | C-CH₃ | 1.51 Å |

| Bond Angle | C-C-Cl | 121.5° |

| Bond Angle | C-C-C (ring) | 118° - 122° |

| Bond Angle | C-C-CN | 121.1° |

| Data is for the related molecule 2-chloro-6-methylbenzonitrile (B1583042) as a representative example. researchgate.net |

DFT is a powerful tool for predicting the reactivity of aromatic compounds, especially in nucleophilic aromatic substitution (SNAr) reactions. diva-portal.orgnih.govresearchgate.net A key component of this prediction is the Molecular Electrostatic Potential (MEP) map. researchgate.net An MEP map illustrates the charge distribution across a molecule, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites. libretexts.orgchemrxiv.orgresearchgate.net

For this compound, the MEP map would be expected to show negative potential (typically colored red or orange) around the highly electronegative nitrogen atom of the nitrile group and the chlorine atom. researchgate.net Conversely, regions of positive potential (colored blue) would be anticipated on the hydrogen atoms and, crucially, on the carbon atom bonded to the chlorine. researchgate.net This electropositive character at the C4 position marks it as the most probable site for an incoming nucleophile to attack, initiating the substitution reaction. The electron-withdrawing nature of the nitrile group further activates the ring towards such an attack.

To move beyond simply predicting where a reaction might occur, DFT can be used to model the entire reaction pathway, including the high-energy transition state (TS). diva-portal.org The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical factor that governs the reaction rate. aps.org Calculating these parameters is essential for understanding reaction mechanisms, such as whether a reaction proceeds in a single concerted step or through a multi-step pathway involving intermediates. researchgate.net

Modeling SNAr reactions can be complex, but DFT has proven effective. For instance, in a study of the SNAr reaction between indole (B1671886) and 4-fluorobenzonitrile, DFT calculations at the B3LYP-D3(BJ)/6-31+g* level were used to predict the structures of various possible transition states. researchgate.net Such calculations for this compound would allow for a quantitative comparison of the activation barriers for nucleophilic attack at different positions, confirming that substitution at the C4 position is kinetically favored. These computations, while intensive, are invaluable for predicting reaction outcomes and regioselectivity. nih.govresearchgate.net

Reactions are most often carried out in a solvent, which can significantly influence molecular properties and reactivity. q-chem.com Explicitly modeling individual solvent molecules is computationally prohibitive for most applications. Instead, continuum solvation models (also known as implicit solvent models) are widely used. researchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant, creating a "reaction field" that interacts with the solute molecule. q-chem.com

Commonly used models include the Polarizable Continuum Model (PCM) and its variants (like IEF-PCM and C-PCM), as well as the Solvation Model based on Density (SMD). researchgate.netpyscf.orgacs.orgfaccts.de Incorporating a model like SMD or C-PCM into DFT calculations for this compound would provide more accurate predictions of its properties and reactivity in a specific solvent by accounting for electrostatic interactions between the solute and the solvent. faccts.de

The electronic character of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nist.gov The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.com A large gap generally signifies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Another method for analyzing electron distribution is Mulliken population analysis, which partitions the total electron density among the individual atoms, resulting in partial atomic charges. researchgate.net These charges offer a quantitative, albeit simplified, picture of the electrostatic landscape of the molecule. youtube.com It is important to note that the Mulliken scheme is one of the oldest and simplest methods and its results can be highly dependent on the basis set used in the calculation. stackexchange.com

Table 2: Calculated Electronic Properties for a Representative Molecule

| Property | Value | Significance |

| HOMO Energy | Varies | Energy of the outermost electrons |

| LUMO Energy | Varies | Energy of the first available empty orbital |

| HOMO-LUMO Gap | Varies | Indicator of chemical stability and reactivity |

| Mulliken Charge on C-Cl | Positive | Indicates an electrophilic site |

| Mulliken Charge on N | Negative | Indicates a nucleophilic/electron-rich site |

| Specific values for this compound require a dedicated DFT calculation. The trends are based on general principles of substituted aromatics. |

Quantum Chemical Calculations (e.g., Hartree-Fock)

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique. Unlike DFT, which approximates the complex effects of electron correlation using a functional of the electron density, the HF method simplifies the problem by treating each electron as moving in the average field of all other electrons, neglecting the instantaneous electron-electron correlation.

While HF calculations are generally less accurate than modern DFT methods for many properties, they can still be useful, particularly for geometry optimizations, and have been used to study related molecules like 2-chloro-6-methylbenzonitrile. researchgate.netresearchgate.net The primary drawback of the HF method is its neglect of electron correlation, which can lead to inaccuracies in energy calculations. For this reason, DFT methods, such as the popular B3LYP functional, are often preferred as they provide a better balance of accuracy and computational efficiency by including a degree of electron correlation. nih.gov

Thermodynamic Property Calculations at Varying Temperatures

The calculation of thermodynamic properties at different temperatures is fundamental to understanding the stability, reactivity, and phase behavior of a chemical compound. These properties, including heat capacity, enthalpy, and Gibbs free energy, dictate the spontaneity of chemical reactions and the direction of equilibrium. While experimental data for this compound's thermodynamic profile across a range of temperatures is not extensively published, computational methods can be employed to predict these values.

Key physical properties for this compound have been reported, forming a baseline for more complex thermodynamic modeling.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆ClN | nih.gov |

| Molecular Weight | 151.59 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 57-61 °C | sigmaaldrich.com |

| Boiling Point (Predicted) | 269.7 ± 20.0 °C | chemicalbook.com |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | chemicalbook.com |

Theoretical calculations, often using density functional theory (DFT) or other quantum mechanical methods, can simulate the vibrational, rotational, and translational energy states of the molecule. From these, statistical mechanics can be used to derive macroscopic thermodynamic properties as a function of temperature. Such calculations would be invaluable for predicting the compound's behavior in industrial processes or environmental conditions where temperature fluctuations are common.

Molecular Dynamics Simulations (if applicable for reactivity/stability)

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior, offering insights into the stability and reactivity of compounds like this compound under specific conditions. While no specific MD simulation studies focused exclusively on this compound were identified, the principles of this technique are highly applicable.

Reactive molecular dynamics, for instance, can be used to model chemical reactions and degradation pathways at an atomic level. mdpi.com This approach has been successfully applied to understand the degradation of complex molecules like tetracycline (B611298) antibiotics when exposed to reactive oxygen species. mdpi.com Similarly, MD simulations could be designed to investigate the stability of this compound in various solvents, its potential for thermal decomposition, or its interaction with reactive chemical species. Such simulations would be crucial in predicting its persistence and transformation in different environments. Studies on other molecules have used MD to investigate temperature-dependent kinetic behavior and decomposition pathways, a methodology that could clarify the stability of this compound. researcher.life

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable for biological activity/environmental fate)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a compound with its physical, biological, or environmental effects. researchgate.net These models are built on the principle that structurally similar molecules are likely to exhibit similar activities, allowing for the prediction of properties without the need for extensive experimental testing. nih.gov QSAR is widely used for assessing biological activity and environmental fate. ecetoc.orgaftonchemical.com

Biological Activity: QSAR models can be developed to predict the potential biological activity of a compound, such as its therapeutic effects or toxicity. For example, a QSAR study was performed on a series of novel benzenesulfonamide (B165840) derivatives containing a 4-chloro-5-methylphenyl moiety, which is structurally related to this compound. mdpi.comnih.gov This research aimed to model the antitumor activity of the compounds against various cancer cell lines, including HCT-116 (colon) and MCF-7 (breast). mdpi.comnih.gov The study successfully developed statistically significant and predictive models using topological (2D) and conformational (3D) molecular descriptors to explain the variance in cytotoxic activity. mdpi.com This demonstrates how QSAR could be applied to screen this compound and related structures for potential pharmacological relevance.

Environmental Fate: QSAR is a critical tool in environmental science for predicting how a chemical will behave in the environment. Models can estimate key endpoints such as persistence, bioaccumulation, and toxicity (PBT). aftonchemical.com Regulatory bodies like the U.S. Environmental Protection Agency (EPA) utilize QSAR models, such as those within the EPI Suite™ platform, to assess the risk of new and existing chemicals when experimental data is limited. aftonchemical.com These models can predict ecotoxicological effects on organisms like fish, as well as a compound's potential for biodegradation. aftonchemical.comnih.gov While specific QSAR models developed for this compound's environmental fate are not detailed in the literature, established and validated QSARs for classes of organic compounds could be used to provide reliable estimates of its environmental impact, aiding in risk assessment and management. ecetoc.orgnih.gov

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as Pharmaceutical Intermediates

4-Chloro-2-methylbenzonitrile is widely recognized as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.comindiamart.com Its chemical structure allows for various modifications, making it a valuable precursor for complex drug molecules.

The compound is instrumental in the synthesis of drugs that act on the central nervous system. Its structural framework is incorporated into molecules designed to treat psychiatric and neurological disorders. The development of novel CNS agents often relies on such versatile intermediates to create compounds with the desired pharmacological properties.

A prominent application of this compound is in the synthetic pathway of the atypical antipsychotic drug, aripiprazole (B633). chemicalbook.comptfarm.pl Aripiprazole is used in the treatment of schizophrenia and bipolar disorder. chemicalbook.comnih.gov Various synthetic routes for aripiprazole utilize precursors that can be derived from or are structurally related to this compound, highlighting its role in manufacturing commercially significant pharmaceuticals. nih.govpatsnap.comgoogle.com Aripiprazole's mechanism involves partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and antagonism at serotonin 5-HT2A receptors. nih.gov

| Drug Name | Therapeutic Class | Mechanism of Action | Relevance of Intermediate |

|---|---|---|---|

| Aripiprazole | Atypical Antipsychotic | Partial agonist at D2 and 5-HT1A receptors; Antagonist at 5-HT2A receptors. nih.gov | Precursors derived from related benzonitrile (B105546) structures are used in its synthesis. chemicalbook.compatsnap.com |

The scaffold provided by this compound is also utilized in the synthesis of compounds with potential anti-inflammatory and analgesic properties. nih.govnih.gov Research has focused on creating derivatives that can modulate pathways involved in pain and inflammation. scispace.comresearchgate.netnih.gov For instance, studies have explored derivatives of structurally similar compounds for their ability to inhibit inflammatory mediators. nih.govresearchgate.net The synthesis of various piperidine (B6355638) derivatives has been investigated for their analgesic effects, demonstrating the utility of such core structures in pain management research. scispace.com

Biological Activity and Pharmacological Evaluation

Beyond its role as a synthetic intermediate, derivatives of this compound are subject to extensive pharmacological evaluation to determine their biological activity and therapeutic potential.

The pharmacological profile of drugs derived from this intermediate necessitates a thorough understanding of their interaction with key metabolic enzymes.

Nitric Oxide Synthase (NOS) Isoforms: Inducible nitric oxide synthase (iNOS) is a crucial enzyme in inflammatory processes. maastrichtuniversity.nl The interaction between iNOS and other enzymes like cyclooxygenase-2 (COX-2) is a key area of study in inflammation and related pathologies such as cerebral ischemia. nih.govcornell.edu Derivatives of compounds like this compound are evaluated for their potential to modulate these pathways, which is critical for developing anti-inflammatory agents. nih.gov

Cytochrome P450 (CYP) Enzymes (CYP1A2): CYP1A2 is a major hepatic enzyme responsible for the metabolism of approximately 20% of clinically used drugs, including many psychotropic medications like clozapine (B1669256) and olanzapine. epa.govaustinpublishinggroup.com Given that this compound is a precursor to antipsychotics, it is crucial to evaluate how the final drug product interacts with CYP1A2. nih.gov This enzyme's activity shows significant inter-individual variability, which can affect drug efficacy and safety. mdpi.com Therefore, assessing whether a new drug is a substrate, inhibitor, or inducer of CYP1A2 is a standard part of drug development. epa.govdrugbank.com

| Enzyme System | Relevance to Derivatives | Research Focus |

|---|---|---|

| Nitric Oxide Synthase (NOS) | Derivatives are evaluated for anti-inflammatory potential. | Modulation of iNOS and its interaction with COX-2 in inflammatory conditions. nih.govnih.gov |

| Cytochrome P450 1A2 (CYP1A2) | Crucial for the metabolism of derived antipsychotic drugs. austinpublishinggroup.comnih.gov | Determining potential for drug-drug interactions and metabolic variability. epa.govmdpi.com |

The cytotoxic potential of novel chemical entities is a fundamental aspect of their pharmacological evaluation, particularly for anticancer drug discovery. Derivatives of this compound, especially those incorporating heterocyclic systems like thiazole (B1198619) or thienopyrimidine, have been synthesized and tested for their activity against various human tumor cell lines. nih.govnih.gov These studies aim to identify compounds that can inhibit cell proliferation and induce apoptosis in cancer cells. nih.gov Standard in vitro methods, such as the MTT assay, are used to determine the half-maximal inhibitory concentration (IC50), which quantifies a compound's cytotoxic potency. nih.gov

| Derivative Class | Tested Cancer Cell Lines | Objective of Study |

|---|---|---|

| Thiazole-(benz)azole derivatives | A549 (Lung Carcinoma), C6 (Glioma) nih.gov | To evaluate anticancer effects and induction of apoptosis. nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidines | MCF-7, MDA-MB-231 (Breast Cancer) nih.gov | To investigate antiproliferative activity and cytotoxicity. nih.gov |

Permeation of Biological Membranes and Log Kp Value Analysis

The ability of a drug candidate to permeate biological membranes is a critical factor in its potential efficacy. This permeation is often predicted using the logarithm of the skin permeation coefficient, or Log Kp. A higher Log Kp value generally indicates better skin permeation. For this compound, the predicted XLogP3 value, a computational assessment of lipophilicity which is related to membrane permeation, is 2.9. nih.gov This value suggests a moderate level of lipophilicity, which is often a desirable characteristic for oral drug candidates, as it can facilitate absorption through the gut wall.

The relationship between Log Kp values and other molecular descriptors can provide valuable insights for drug design. For instance, studies on other compounds have shown a good correlation between Log Kp values obtained from software like SwissADME® and experimental values determined through methods like immobilized artificial membrane (IAM) chromatography. researchgate.net This correlation underscores the utility of computational tools in predicting the membrane permeability of compounds like this compound and its derivatives.

Potential as Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonists

Corticotropin-releasing factor-1 (CRF1) receptors are implicated in the body's stress response, and antagonists of this receptor are being investigated for their potential in treating anxiety, depression, and other stress-related disorders. nih.govwikipedia.org The development of small molecule CRF1 receptor antagonists that can cross the blood-brain barrier is a significant area of research in medicinal chemistry. nih.govnih.gov

While direct studies on this compound as a CRF1 receptor antagonist are not extensively documented in the provided context, the structural motifs present in this compound are relevant to the design of such antagonists. The search for novel, non-peptide CRF1 receptor antagonists with favorable pharmacokinetic properties is ongoing. nih.govnih.gov The core structure of this compound could potentially serve as a scaffold for the synthesis of new CRF1 receptor antagonists.

Research into Anti-inflammatory, Antimicrobial, and Anticancer Properties of Similar Compounds

While specific research on the anti-inflammatory, antimicrobial, and anticancer properties of this compound is not detailed, the broader class of benzonitrile derivatives and related chlorinated compounds have been a subject of such investigations.

Anti-inflammatory Properties: Inflammation is a key process in the development of many diseases, including cancer. nih.gov Compounds that can modulate inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), are of significant interest. nih.gov The development of novel anti-inflammatory agents is an active area of pharmaceutical research. chemimpex.com

Antimicrobial Properties: The need for new antimicrobial agents is critical due to the rise of drug-resistant pathogens. Research into the antimicrobial potential of various chemical scaffolds is a continuous effort in medicinal chemistry.

Anticancer Properties: The development of new anticancer agents is a major focus of pharmaceutical research. rsc.org Polypharmacology, the concept of a single molecule hitting multiple targets, is a promising strategy in cancer therapy. sci-hub.se For example, dual inhibitors of PI3K and HDAC have shown potential in preclinical studies. sci-hub.se The synthesis of derivatives of existing compounds, such as 4-chlorocolchicine, has also been explored to develop more potent anticancer agents. rsc.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.

Influence of Substituents on Biological Targets

The nature and position of substituents on a core molecular scaffold can dramatically alter a compound's interaction with its biological target. For example, in the development of A2A/A2B adenosine (B11128) receptor antagonists, the methylbenzonitrile structure was found to be beneficial for potent inhibitory activity. nih.gov The cyano group can form polar interactions, while the methyl group can establish favorable interactions with the receptor. nih.gov The substituents on the pyridine (B92270) ring were also found to affect the compound's affinity. nih.gov

Similarly, in other classes of compounds, the introduction of specific substituents can lead to significant changes in potency. For instance, the introduction of a 4-methoxy group on an indole (B1671886) ring resulted in higher potency, though it was also associated with some cytotoxicity and poor permeability. dndi.org

Comparative Analysis with Structurally Similar Biologically Active Compounds

Comparing the SAR of a compound with that of structurally similar, biologically active molecules can provide valuable guidance for lead optimization. For example, in the development of dual A2A/A2B adenosine receptor antagonists, a new series of compounds was designed based on the structures of methylbenzonitrile and quinoline (B57606) or pyridine analogues. nih.gov This approach led to the identification of a compound with inhibitory activity on the A2A receptor that was comparable to a known inhibitor, AB928, and even better inhibitory activity on the A2B receptor. nih.gov

Drug Metabolism and Pharmacokinetics (DMPK) Considerations

The study of drug metabolism and pharmacokinetics (DMPK) is a critical component of the drug discovery and development process. nih.govcuriaglobal.comfrontagelab.com A favorable DMPK profile is essential for a drug candidate to be successful.

Issues such as low intestinal absorption, high clearance, drug-drug interactions, and the presence of active metabolites can lead to the failure of drug candidates. nih.gov Therefore, early assessment of DMPK properties is crucial.

In the context of this compound derivatives, studies on dual A2A/A2B adenosine receptor antagonists have demonstrated the importance of DMPK analysis. For example, two compounds from this series showed good liver microsome stabilities and acceptable in vivo pharmacokinetic properties, with absolute bioavailabilities of 87.7% and 58.8%, respectively. nih.gov These parameters are vital for evaluating the drug-like properties of the compounds and for predicting their effectiveness in a clinical setting. nih.gov The clearance of a compound from the blood is another important pharmacokinetic parameter, and it is often primarily metabolic. nih.gov

Intrinsic Clearance and Metabolic Stability

Extensive literature and database searches were conducted to ascertain the intrinsic clearance and metabolic stability of this compound. These searches included scientific databases such as PubChem and ChEMBL, as well as broader searches for relevant research articles.

Despite these comprehensive efforts, no specific experimental data on the intrinsic clearance or metabolic stability of this compound could be located. The available scientific literature does not currently contain studies that have investigated these particular pharmacokinetic parameters for this compound.

Therefore, detailed research findings and data tables regarding the intrinsic clearance and metabolic stability of this compound cannot be provided at this time.

Applications in Materials Science

Utilization in Liquid Crystal Synthesis

While direct, extensive research detailing the specific use of 4-Chloro-2-methylbenzonitrile in the synthesis of liquid crystals is not widely documented in publicly available literature, the structural motifs it contains are relevant to the design of liquid crystalline materials. Polysubstituted benzenes and their derivatives are fundamental components in many liquid crystals. researchgate.net The synthesis of liquid crystals often involves the use of aromatic cores to which various functional groups and aliphatic chains are attached.

The general structure of this compound, with its rigid phenyl ring and polar nitrile group, is a common feature in mesogenic (liquid crystal-forming) molecules. The nitrile group, in particular, contributes to the strong dipole moment necessary for the formation of certain liquid crystal phases. Furthermore, lateral substituents like the chloro and methyl groups can influence the molecular packing and, consequently, the mesomorphic properties of the resulting compounds. researchgate.net For instance, studies on other chloro-substituted homologous series have shown that the position of the chlorine atom can significantly affect the type of mesophase (e.g., smectic or nematic) and the transition temperatures. researchgate.net Research on 2,3,4-trihydroxy benzonitrile-based liquid crystals has also demonstrated the importance of the benzonitrile (B105546) core in creating materials with stable nematic phases at room temperature. researchgate.net

Although specific examples are scarce, it is plausible that this compound could be utilized as a precursor or building block in the synthesis of more complex, custom-designed liquid crystal molecules for display applications.

Production of Specialty Polymers and Resins

This compound is utilized in the production of specialty polymers and resins, contributing to materials with enhanced thermal and chemical resistance.

The incorporation of aromatic and heterocyclic rings into polymer backbones is a well-established strategy for enhancing thermal stability. Phthalonitrile (B49051) resins, for example, are known for their outstanding heat resistance. nih.gov These resins are formed through the polymerization of phthalonitrile monomers, which, like this compound, contain nitrile groups on a benzene (B151609) ring. The cross-linked network structure that forms during the curing of these resins is a primary reason for their exceptional thermal properties. nih.gov

While direct polymerization of this compound into a homopolymer may not be the primary application, it serves as a valuable intermediate in the synthesis of monomers for high-performance polymers. For instance, benzonitrile derivatives can be used to create photoinitiators for the crosslinking of synthetic resins. google.com The presence of the chlorine atom offers a reactive site for further chemical modifications, allowing for the incorporation of the 2-methylbenzonitrile moiety into larger polymer structures.

The development of advanced polymers often focuses on achieving a balance between high performance and processability. The introduction of specific side groups can influence these properties. Although not directly involving this compound, research on polymers like poly(4-acetoxystyrene) demonstrates how modifications to the polymer structure can be used to create materials with specific thermal characteristics. researchgate.net The principles of using substituted aromatic compounds to build polymers with desired properties are broadly applicable and suggest the potential for this compound in this area.

Application in Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters